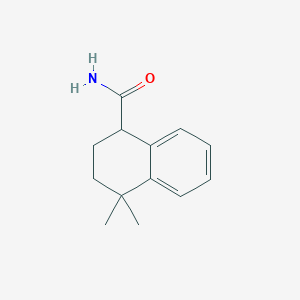

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide (molecular formula: C₁₃H₁₇NO) is a tetrahydronaphthalene derivative featuring a carboxamide group at the 1-position and two methyl substituents at the 4-position of the partially saturated naphthalene ring.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2)8-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXLNYNUSZVTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38179-54-3 | |

| Record name | 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting product is then reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions. The use of high-throughput screening methods to optimize catalysts and reaction parameters is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Naphthoquinones.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and related tetrahydronaphthalene derivatives.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Lipophilicity and Solubility

- The 4,4-dimethyl groups in the target compound increase lipophilicity compared to the hydroxylated analog (C₁₁H₁₃NO₂), which has higher aqueous solubility due to its -OH group .

- The hydrochloride salt derivative (C₃₁H₃₇ClN₂O₂) exhibits enhanced water solubility, a critical factor for drug delivery .

Research Implications and Gaps

- The absence of literature on This compound highlights a need for experimental studies to explore its synthesis, physicochemical properties (e.g., logP, pKa), and biological activity .

- Comparative studies with analogs suggest that methyl and carboxamide groups balance lipophilicity and polarity, making the compound a candidate for further optimization in drug design.

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . Its structure features a naphthalene backbone with a carboxamide functional group that is crucial for its biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 217.29 g/mol |

| SMILES | CC1(CCC(C2=CC=CC=C21)C(=O)N) |

| InChI Key | WZXRUGMJTCDPDH-UHFFFAOYSA-N |

Research indicates that the compound may interact with various biological targets such as enzymes and receptors. Its structural properties suggest potential modulation of neurotransmission pathways and enzyme activity.

Interaction with Biological Targets

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antiviral Activity

A study demonstrated that structurally similar compounds exhibit antiviral properties against various viruses. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting viral replication.

Anticancer Properties

Research has indicated that compounds within the naphthalene family can exhibit anticancer activity. In vitro studies suggest that this compound may induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Antiviral Properties :

- Cancer Cell Apoptosis :

Safety and Toxicology

While the specific toxicological profile of this compound is not extensively documented, general safety data for related compounds suggest careful handling due to potential irritative properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.